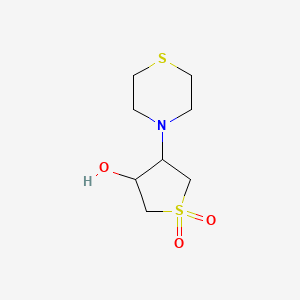
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide is an organic compound that features a cyanobenzyl group attached to a methylamino moiety, which is further connected to a propylacetamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide typically involves the reaction of 4-cyanobenzyl chloride with N-methylpropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, thiols, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Corresponding substituted amides or other derivatives
科学研究应用
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The exact mechanism of action of 2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyanobenzyl group can enhance binding affinity to certain molecular targets, while the amide moiety can influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2-((4-Cyanobenzyl)(methyl)amino)-N-ethylacetamide
- 2-((4-Cyanobenzyl)(methyl)amino)-N-butylacetamide
- 2-((4-Cyanobenzyl)(methyl)amino)-N-isopropylacetamide
Uniqueness
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The propyl group can influence the compound’s solubility and interaction with biological membranes, making it a valuable candidate for various applications.
属性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
2-[(4-cyanophenyl)methyl-methylamino]-N-propylacetamide |
InChI |
InChI=1S/C14H19N3O/c1-3-8-16-14(18)11-17(2)10-13-6-4-12(9-15)5-7-13/h4-7H,3,8,10-11H2,1-2H3,(H,16,18) |
InChI 键 |
UTXRTMULRXZIKG-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)CN(C)CC1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



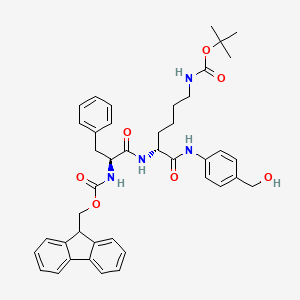
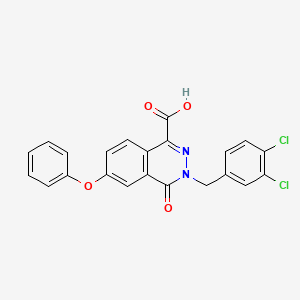
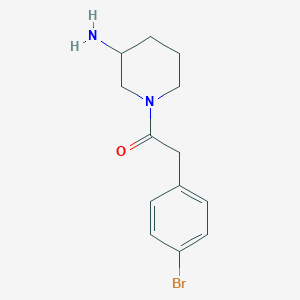
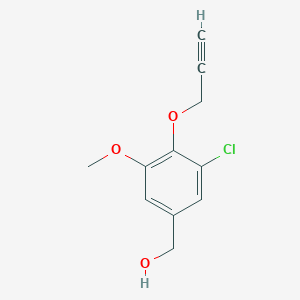
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)

![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)
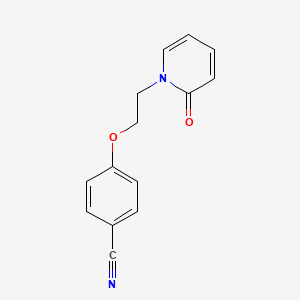
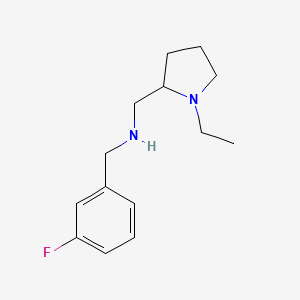
![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)
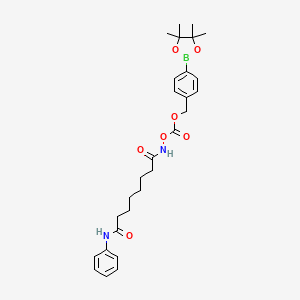
![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)
